molecular formula C8H12N2O2 B2382559 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1249548-97-7

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2382559
CAS No.: 1249548-97-7
M. Wt: 168.196
InChI Key: VRENFGFZLQYHLS-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methyl group at the second position and a propanoic acid moiety at the third position, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group at the second position.

    2-methyl-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group on the pyrazole ring.

    3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid: Contains a phenyl group instead of a methyl group.

Uniqueness

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-methyl-3-(1-methylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12)3-7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRENFGFZLQYHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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